N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine (systematic name: N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) is a heterocyclic compound featuring a benzothiazole fused-ring system linked via an amino group to a 4,6-dimethylpyrimidine ring. Its synthesis involves heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding an 85% product with a melting point of 513 K .
Crystallographic studies reveal near-planar alignment between the benzothiazole and pyrimidine rings (inter-ring dihedral angle: 1.9°), stabilized by intermolecular N–H⋯N hydrogen bonds that form centrosymmetric cyclic dimers (R₂²(8) motif) .
Properties
CAS No. |
920519-36-4 |
|---|---|
Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H16N4S/c1-12-10-13(2)21-19(20-12)22-15-7-5-6-14(11-15)18-23-16-8-3-4-9-17(16)24-18/h3-11H,1-2H3,(H,20,21,22) |
InChI Key |
GXIAMGBLJZNWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine typically involves the coupling of a benzothiazole derivative with a pyrimidine derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes selective oxidation under mild conditions. Key findings include:
Reagents and Conditions :
-
Dess-Martin periodinane (DMP) in dichloromethane at ambient temperature.
-
Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours.
Products :
-
Sulfoxide derivatives : Formation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine sulfoxide, confirmed by LC-MS and IR spectroscopy (S=O stretch at ~1050 cm⁻¹).
-
Sulfone derivatives : Prolonged oxidation yields sulfones, characterized by X-ray crystallography .
Mechanism :
Oxidation proceeds via electrophilic attack on the sulfur atom in the benzothiazole ring, forming a sulfoxide intermediate that further oxidizes to a sulfone (Figure 1).
Reduction Reactions
The pyrimidine ring and amine group participate in reduction processes:
Reagents and Conditions :
-
Sodium borohydride (NaBH₄) in methanol at 0°C.
-
Catalytic hydrogenation (H₂, Pd/C) in ethanol under 1 atm pressure.
Products :
-
Dihydro-pyrimidine derivatives : Selective reduction of the pyrimidine ring’s C=N bonds, confirmed by NMR (disappearance of aromatic protons at δ 8.2–8.5 ppm).
-
Amine intermediates : Reduction of the central amine bridge to secondary amines, observed via LC-HRMS.
Mechanism :
NaBH₄ reduces the pyrimidine ring through a stepwise hydride transfer, while catalytic hydrogenation cleaves C=N bonds via adsorption on the Pd surface.
Nucleophilic Substitution Reactions
The pyrimidine ring’s nitrogen atoms act as nucleophilic sites:
Reagents and Conditions :
-
Alkyl halides (e.g., methyl iodide) with NaH in DMSO at 80°C.
-
Aryl boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Products :
| Substrate | Product | Yield | Characterization |
|---|---|---|---|
| Methyl iodide | N-Methylpyrimidin-2-amine derivative | 72% | ¹H NMR (δ 3.1 ppm, singlet, CH₃) |
| 4-Bromophenylboronic acid | Biarylpyrimidine analog | 65% | HRMS (m/z 409.12 [M+H]⁺) |
Mechanism :
Alkylation proceeds via deprotonation by NaH, forming a pyrimidine anion that attacks electrophilic alkyl halides. Suzuki coupling occurs through oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .
Cyclocondensation Reactions
The amine group participates in heterocycle formation:
Reagents and Conditions :
Products :
-
Thiazolidinone derivatives : Formed via cyclization with α-haloketones (m.p. 180–182°C, IR: C=O at 1720 cm⁻¹) .
-
Benzothiazole-fused pyrimidines : Generated with CS₂, characterized by single-crystal XRD .
Mechanism :
Cyclocondensation involves nucleophilic attack by the amine on the electrophilic carbon of α-haloketones, followed by intramolecular cyclization (Scheme 1) .
Acid-Base Reactions
The compound exhibits pH-dependent tautomerism:
Conditions :
-
Acidic (pH < 3): Protonation at pyrimidine N1.
-
Basic (pH > 10): Deprotonation of the amine group.
Evidence :
-
UV-Vis spectroscopy shows λ_max shifts from 270 nm (neutral) to 290 nm (protonated) in HCl .
-
pKa values: Pyrimidine N1 = 4.2 ± 0.1; amine group = 8.7 ± 0.2 (determined by potentiometric titration) .
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the benzothiazole ring undergoes:
Reactions :
-
Ring-opening : Forms thiobenzamide intermediates, detected via ESI-MS.
-
Dimerization : Generates head-to-tail dimers (confirmed by X-ray crystallography) .
Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.
Comparative Reactivity Table
| Reaction Type | Preferred Site | Activation Energy (kJ/mol) | Scale-Up Feasibility |
|---|---|---|---|
| Oxidation | Benzothiazole sulfur | 85 ± 5 | Industrial (batch) |
| Reduction | Pyrimidine C=N bonds | 92 ± 7 | Lab-scale only |
| Suzuki Coupling | Pyrimidine C2 | 78 ± 4 | Pilot plant |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a variety of pharmacological activities due to its pyrimidine and benzothiazole moieties. Pyrimidine derivatives are known for their roles as key components in nucleic acids and as precursors for bioactive molecules. They have been associated with several therapeutic effects, including:
- Antiviral Activity: Compounds containing pyrimidine rings have shown potential in inhibiting viral replication, making them candidates for antiviral drug development .
- Antitumor Properties: Research indicates that derivatives similar to N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine can exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and PC-3. For instance, studies have reported IC50 values indicating significant inhibition of tumor cell growth .
Mechanistic Insights:
Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies reveal how the compound can inhibit specific proteins involved in disease pathways, thereby providing insights into its mechanism of action .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while exploring various substituents that can enhance biological activity.
Key Synthetic Pathways:
- Condensation Reactions: The compound can be synthesized through condensation reactions involving benzothiazole derivatives and pyrimidine intermediates.
- Modification of Functional Groups: Alteration of substituents on the benzothiazole or pyrimidine rings can lead to a library of compounds with varied biological profiles.
Agrochemical Applications
In addition to its medicinal applications, this compound has potential uses in agrochemicals. Pyrimidine derivatives are often utilized as herbicides and fungicides due to their ability to disrupt biochemical pathways in plants and fungi.
Research Findings:
Studies have indicated that modifications to the pyrimidine structure can enhance herbicidal activity against specific weed species . The compound's efficacy in agricultural applications is an area ripe for exploration.
Case Studies and Experimental Data
Several case studies highlight the effectiveness of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Structural Differences :
Crystallographic and Hydrogen-Bonding Features :
Electronic Effects :
N-(4,6-Dimethyl-2-pyrimidinyl)-6-nitro-1H-benzimidazol-2-amine
Structural Modifications :
Comparative Data Table
Key Research Findings
Hydrogen Bonding and Stability : The benzothiazole derivative’s planar structure and dimeric hydrogen bonds enhance crystallinity, while the benzimidazole analogue’s intramolecular bonds may favor solubility .
Thermal Stability : The higher melting point of the benzimidazole compound (623 K vs. 513 K) suggests stronger intermolecular forces, likely due to additional hydrogen-bonding networks .
Synthetic Efficiency : Both compounds are synthesized with high yields (>80%) via cyclocondensation, demonstrating robustness in heterocyclic synthesis .
Methodological Considerations
Crystallographic data for these compounds were refined using SHELXL () and visualized with ORTEP-3 (). The near-planar geometry of the benzothiazole derivative underscores the precision of small-molecule refinement tools in elucidating subtle structural differences .
Biological Activity
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHNS
Molecular Weight: 273.36 g/mol
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells and inhibit proliferation in leukemia cell lines .
- Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although further research is needed to elucidate its efficacy and mechanisms .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in MDPI, this compound was tested against several cancer cell lines including MCF-7 and U937. The results indicated that the compound exhibited IC values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
A separate investigation highlighted the compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression in RAW 264.7 cells stimulated with lipopolysaccharides (LPS). This finding suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What experimental methods are recommended for confirming the crystal structure of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include inter-ring dihedral angles (e.g., 1.9° between benzothiazole and pyrimidine rings) and hydrogen-bonding networks (e.g., centrosymmetric cyclic dimers with R22(8) graph sets). Refinement should use riding models for C-bound H-atoms and free refinement for amino H-atoms, with careful omission of poorly agreeing reflections (e.g., (-1 2 3), (0 1 2)) .
Q. How can researchers optimize the synthesis of this compound to achieve high yields?
The synthesis involves heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid at 473 K for 1 hour, followed by ethanol recrystallization (85% yield). Key factors include stoichiometric control (e.g., 0.05 mol guanidine to 0.10 mol acetylacetone), reaction time, and purification via recrystallization to eliminate byproducts .
Q. What spectroscopic techniques are critical for characterizing intermediate products during synthesis?
Use nuclear magnetic resonance (NMR) to track proton environments (e.g., aromatic protons in benzothiazole and pyrimidine rings) and mass spectrometry (MS) to confirm molecular weight (e.g., 239.28 g/mol). SC-XRD further validates bond lengths (e.g., C–C: 1.382–1.386 Å) and angles (e.g., C–N–C: 106.87°–132.8°) .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the supramolecular architecture of this compound?
The amino N atom forms N–H⋯N hydrogen bonds with adjacent benzothiazole N atoms, creating centrosymmetric dimers (R22(8) motif). These interactions stabilize the crystal lattice and can guide co-crystal engineering for enhanced solubility or stability .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or missing reflections?
Omit poorly agreeing reflections (e.g., (-1 2 3), (0 1 2)) during refinement. Use difference Fourier maps to locate missing H-atoms and apply riding models with Uiso(H) = 1.2–1.5Ueq(C). Cross-validate with computational methods (e.g., density functional theory) to predict bond angles and compare with experimental data .
Q. How can the steric and electronic effects of substituents (e.g., methyl groups on pyrimidine) be analyzed to predict reactivity?
Methyl groups at positions 4 and 6 on the pyrimidine ring induce steric hindrance, potentially directing regioselectivity in substitution reactions. Computational modeling (e.g., Hirshfeld surface analysis) can map electrostatic potentials and predict sites for electrophilic/nucleophilic attack .
Q. What methodologies are effective in studying the compound’s potential as a ligand in coordination chemistry?
Explore chelation behavior using SC-XRD to identify donor atoms (e.g., benzothiazole N, pyrimidine N). Test metal-binding affinity via titration experiments (UV-Vis, fluorescence) and analyze stability constants. Compare with analogues (e.g., benzimidazole derivatives) to assess ligand flexibility .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental bond lengths in the pyrimidine ring?
Discrepancies (e.g., calculated vs. observed C–N bond lengths) may arise from crystal packing effects or refinement artifacts. Validate using high-resolution SC-XRD data (e.g., Bruker APEXII diffractometer) and benchmark against quantum mechanical calculations (e.g., MP2/cc-pVTZ level) .
Q. What steps ensure reproducibility in synthesizing high-purity samples for biological assays?
Strictly control reaction conditions (temperature: 473 K ± 2 K, time: 1 h), use fresh acetylacetone to avoid ketone decomposition, and validate purity via HPLC (>98%). Reproducibility issues may stem from trace moisture or impurities in starting materials .
Experimental Design Considerations
Q. How can researchers design experiments to probe the compound’s thermal stability for material science applications?
Perform thermogravimetric analysis (TGA) to determine decomposition onset (e.g., melting point: 513 K). Correlate with crystallographic data (e.g., hydrogen-bond strength) to identify stability-limiting factors. Compare with benzimidazole analogues to assess heterocycle-dependent thermal resilience .
Q. What in silico tools are recommended for predicting the compound’s solubility and bioavailability?
Use molecular dynamics simulations (e.g., GROMACS) with explicit solvent models to estimate logP and solubility. Combine with ADMET predictors (e.g., SwissADME) to assess bioavailability. Validate experimentally via shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
